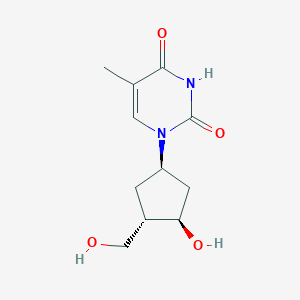

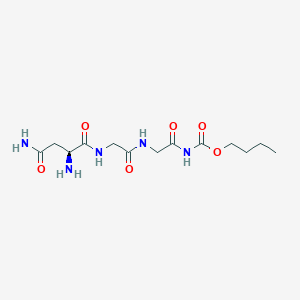

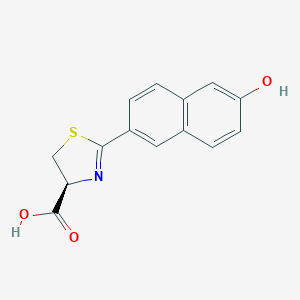

4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline

Descripción general

Descripción

4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline, also known as AGK2, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in various studies and has become an essential tool in the field of molecular biology.

Mecanismo De Acción

4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline acts as a competitive inhibitor of SIRT1 by binding to its catalytic domain. This binding prevents the deacetylation of acetylated proteins, leading to their accumulation and altered cellular functions. 4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline has also been shown to induce the acetylation of p53, a tumor suppressor protein, leading to its stabilization and increased transcriptional activity.

Biochemical and Physiological Effects:

4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and improve glucose metabolism. 4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in various assays. It has also been shown to have low toxicity and can be used in vivo. However, 4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline has some limitations, including its specificity for SIRT1 and its potential off-target effects.

Direcciones Futuras

There are several future directions for the use of 4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline in scientific research. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another direction is to investigate its effects on other cellular processes, including autophagy and DNA damage repair. Additionally, the development of more specific inhibitors of SIRT1 may lead to the discovery of new therapeutic targets.

Métodos De Síntesis

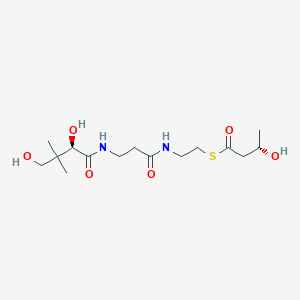

The synthesis of 4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline involves the condensation of 9-acridinylamine with the protected dipeptide Boc-Gly-His-OMe, followed by the addition of Boc-Lys(Alloc)-OH and Boc-Gly-OH. The final product is obtained after the removal of the protecting groups using TFA/H2O.

Aplicaciones Científicas De Investigación

4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline has been extensively used in scientific research as an inhibitor of the NAD-dependent deacetylase Sirtuin 1 (SIRT1). SIRT1 is a protein that regulates various cellular processes, including metabolism, DNA damage repair, and aging. 4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline has been shown to inhibit the deacetylase activity of SIRT1, leading to the accumulation of acetylated proteins and altered cellular functions.

Propiedades

IUPAC Name |

(2S)-N-[2-[4-(acridin-9-ylamino)anilino]acetyl]-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H40N10O4/c36-16-6-5-11-29(44-35(49)30(43-31(46)18-37)17-24-19-38-21-40-24)34(48)45-32(47)20-39-22-12-14-23(15-13-22)41-33-25-7-1-3-9-27(25)42-28-10-4-2-8-26(28)33/h1-4,7-10,12-15,19,21,24,29-30,39H,5-6,11,16-18,20,36-37H2,(H,41,42)(H,43,46)(H,44,49)(H,45,47,48)/t24?,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHRPMUOLJFLMT-WVQMWBIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NCC(=O)NC(=O)C(CCCCN)NC(=O)C(CC5C=NC=N5)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NCC(=O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5C=NC=N5)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H40N10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923643 | |

| Record name | N-{1-[(2-{4-[(Acridin-9(10H)-ylidene)amino]anilino}-1-hydroxyethylidene)amino]-6-amino-1-oxohexan-2-yl}-2-[(2-amino-1-hydroxyethylidene)amino]-3-(4H-imidazol-4-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline | |

CAS RN |

121034-91-1 | |

| Record name | 4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121034911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{1-[(2-{4-[(Acridin-9(10H)-ylidene)amino]anilino}-1-hydroxyethylidene)amino]-6-amino-1-oxohexan-2-yl}-2-[(2-amino-1-hydroxyethylidene)amino]-3-(4H-imidazol-4-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

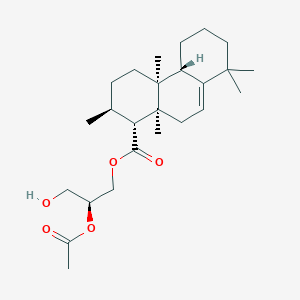

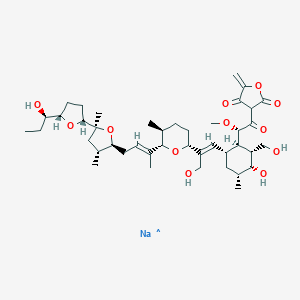

![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)